二硫化铌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

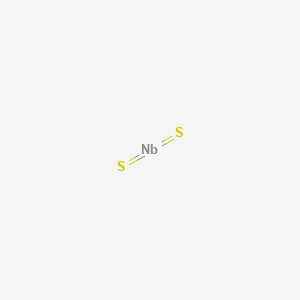

Niobium disulphide (NbS2) is a chemical compound with the formula NbS2. It is a black layered solid that can be exfoliated into ultrathin grayish sheets similar to other transition metal dichalcogenides . It has a molar mass of 157.038 g/mol and a density of 4.4 g/cm3 . These layers exhibit superconductivity, where the transition temperature increases from ca. 2 to 6 K with the layer thickness increasing from 6 to 12 nm, and then saturates with thickness .

Synthesis Analysis

The synthesis of NbS2 has been achieved through methods such as mechanical exfoliation and molecular beam epitaxy (MBE), but these methods have limitations such as small lateral sizes and low yield . Chemical vapor deposition (CVD) has been used to synthesize NbS2, which can produce NbS2 single crystals with different layers by controlling parameters like hydrogen content in Ar/H2 carrier gas, NaCl amount, the growth temperature, and the growth time .Molecular Structure Analysis

Niobium disulphide is a layered material, with each layer composed of three atomic sheets: a sheet of niobium atoms between two sheets of sulfur atoms . The layers are held together by van der Waals forces and can be exfoliated to produce ultrathin sheets .Chemical Reactions Analysis

The Nb 3d spectrum of NbS2 resembles the one measured for the as-produced NbS2 flakes . The S 2s XPS spectrum shows the peak attributed to the S(2-) in NbS2 .Physical And Chemical Properties Analysis

NbS2 is a black crystalline solid . It has a molar mass of 157.038 g/mol and a density of 4.4 g/cm3 .科学研究应用

固态电池中的电极材料:NbS2 由于其可逆的银电嵌入过程和延长的循环性能,是银固态电池中一种有前途的电极材料 (Patriarca 等人,1982).

有机金属化学:二硫化碳与铌配合物反应生成 η2-CS2 衍生物,在有机金属化学中有用。该研究还讨论了涉及铌和 CS2 的杂双核和均双核配合物的合成和结构 (Amaudrut 等人,1982).

含氮分子的转化中的催化性能:NbS2,特别是 NbS3 和 Nb1.12S2,在含氮分子的转化和联苯加氢中表现出高活性,这归因于它们的酸碱性质 (Danot 等人,1991).

光电化学析氢:2D-NbS2 作为析氢反应 (HER) 的电催化剂显示出显着的潜力,具有出色的稳定性和效率,特别是在光电化学水分解系统中使用时 (Gnanasekar 等人,2019).

掺杂晶体中的光学表征:已经探索了掺铌的二硫化铼 (ReS2:Nb) 单晶的光学性质,提供了对它们的间接能隙和激子跃迁能量的见解 (Dumcenco 等人,2007).

电抛光和表面研究:已经对在硫酸-甲磺酸混合物中电抛光后的铌进行了研究,重点介绍了 NbOx/Nb 表面上氧诱导结构的化学组成 (Hryniewicz 等人,2012).

MoS2-NbS2 体系中的双边掺杂:对混合钼铌二硫化物的稳定性、结构和电子性质的研究,重点关注双边掺杂及其对电子性质的影响 (Ivanovskaya 等人,2008).

NbS2 纳米薄片中的半导体输运性质:研究单个二硫化铌纳米薄片中的电子输运性质,揭示了与块状晶体相比在电导率和输运行为方面的差异 (Huang 等人,2014).

多相催化应用:对含铌材料的综述,包括氧化铌、混合氧化物、硫化物、氮化物、碳化物和磷酸盐,用于多相催化中的潜在应用 (Ziolek, 2003).

用于析氢反应的可扩展生产:开发了一种用于制备少层 NbS2 纳米片的稳健合成技术,展示了它们作为氢气生产双功能电催化剂的有效性 (Si 等人,2019).

作用机制

未来方向

Research on NbS2 is ongoing, with a focus on its potential use in hydrogen evolution reactions (HER). NbS2-based catalysts have been shown to exhibit an overpotential at a cathodic current of 10 mA cm−2 as low as 0.10 and 0.22 V vs. RHE in 0.5 M H2SO4 and 1 M KOH, respectively . This suggests that NbS2 could be a cost-effective alternative to more expensive catalysts currently used in HER .

属性

IUPAC Name |

bis(sulfanylidene)niobium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb.2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSMQRZDMZDXAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Nb]=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NbS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473068 |

Source

|

| Record name | Niobium sulfide (NbS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Niobium disulphide | |

CAS RN |

12136-97-9 |

Source

|

| Record name | Niobium sulfide (NbS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12136-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium sulfide (NbS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

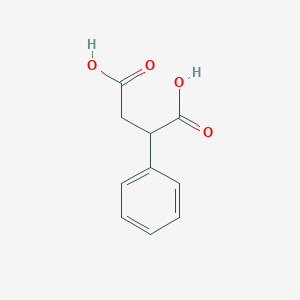

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)

![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)

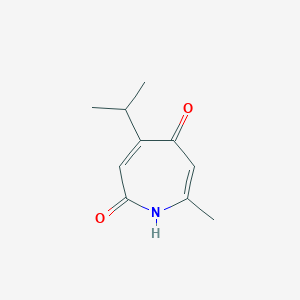

![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)